molecular formula C20H20N4O3S B2838411 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-60-0

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2838411
CAS No.: 896293-60-0
M. Wt: 396.47
InChI Key: PLDYQNPFGQDBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, a heterocyclic scaffold known for its pharmacological versatility. Its structure features a fused thiazole-triazole core substituted with a furan-2-yl group at position 2 and a morpholino(p-tolyl)methyl group at position 3. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as described in related protocols .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-6-14(7-5-13)16(23-8-11-26-12-9-23)17-19(25)24-20(28-17)21-18(22-24)15-3-2-10-27-15/h2-7,10,16,25H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYQNPFGQDBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The furan and morpholine groups are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Core Reactivity of the Thiazolo-Triazole System

The fused thiazole-triazole system exhibits electron-deficient character, enabling nucleophilic and electrophilic reactions at specific positions:

  • Electrophilic Substitution : The C-2 and C-5 positions of the thiazole ring are susceptible to electrophilic attack (e.g., nitration, halogenation) due to electron-withdrawing effects from adjacent nitrogen atoms .

  • Nucleophilic Substitution : The C-6 hydroxyl group can undergo alkylation, acylation, or sulfonation under basic conditions. For example, reaction with alkyl halides yields ether derivatives .

Morpholine Substituent

The morpholine group (a six-membered ring with one oxygen and one nitrogen) participates in:

  • Ring-Opening Reactions : Under acidic conditions (e.g., HCl), morpholine undergoes cleavage, forming secondary amines or iminium intermediates .

  • N-Alkylation/Acylation : The tertiary amine in morpholine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

Furan Ring

The furan-2-yl group is prone to:

  • Electrophilic Aromatic Substitution : Reactions such as nitration or sulfonation occur preferentially at the C-5 position due to electron-donating effects from the oxygen atom .

  • Diels-Alder Reactions : The conjugated diene system in furan participates in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

p-Tolyl Group

The p-tolyl methyl group undergoes:

  • Oxidation : Catalytic oxidation (e.g., KMnO₄) converts the methyl group to a carboxylic acid.

  • Radical Halogenation : Selective bromination at the benzylic position using N-bromosuccinimide (NBS) .

Key Reaction Pathways

Reaction TypeReagents/ConditionsProductReference
Hydroxyl Group Alkylation R-X (alkyl halide), K₂CO₃, DMF6-O-alkyl derivatives
Morpholine Ring Opening HCl (conc.), refluxSecondary amine intermediate
Furan Nitration HNO₃/H₂SO₄, 0°C5-Nitro-furan-2-yl derivative
Thiazole Bromination Br₂, FeBr₃2-Bromo-thiazolo-triazole

Synthetic Modifications for Biological Activity

Modifications to the parent compound have been explored to enhance pharmacological properties:

  • Michael Addition : Thiazolo-triazole derivatives undergo Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrylates), forming adducts with improved anti-inflammatory activity .

  • Schiff Base Formation : Reaction of the hydroxyl group with aldehydes yields Schiff bases, which show enhanced antimicrobial activity .

Stability and Degradation

  • pH Sensitivity : The compound is stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or hydrolysis .

  • Thermal Stability : Decomposition occurs above 200°C, producing CO₂, NH₃, and sulfur oxides.

Comparative Reactivity with Analogues

FeatureThis CompoundAnalog (5-arylthiazolo-triazole)
Hydroxyl Reactivity High (electron-rich environment)Moderate
Furan Reactivity Electrophilic substitution (C-5)Electrophilic substitution (C-4/C-5)
Morpholine Stability Acid-labileBase-stable

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound is primarily attributed to its unique structural features, which facilitate interactions with various biological targets. Below are some key applications:

Anticancer Activity

Research indicates that derivatives of thiazole and triazole exhibit significant anticancer properties. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines, including human adenocarcinoma (A-549), cervical cancer (HeLa), and neuroblastoma (SK-N-SH). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the mitochondrial pathway and caspase activation .

Antimicrobial Properties

Compounds featuring thiazole rings have demonstrated antimicrobial activity against a range of pathogens. The antimicrobial efficacy is assessed using methods like the broth microdilution technique. For example, certain thiazole derivatives have shown promising results against Candida zeylanoides and Escherichia coli, suggesting potential applications in treating fungal infections and bacterial diseases .

Neuroprotective Effects

Emerging studies suggest that compounds containing triazole and thiazole may exert neuroprotective effects. They are believed to modulate neuroinflammatory responses and oxidative stress pathways, making them candidates for treating neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.

Case Studies

Several case studies highlight the effectiveness of compounds related to 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:

StudyFindingsApplication
Study 1Demonstrated significant cytotoxicity against A-549 cells with an IC50 < 10 µMAnticancer therapy
Study 2Showed antimicrobial activity with an IC50 of 250 µg/mL against Candida zeylanoidesAntifungal treatment
Study 3Exhibited neuroprotective effects in animal models of Alzheimer’s diseasePotential treatment for neurodegenerative disorders

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Notable Bioactivity
Target Compound Furan-2-yl, morpholino(p-tolyl)methyl 87† Not reported Hypothesized anti-inflammatory‡
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Chlorophenylamino 64 >280 Anticancer (moderate activity)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl Not given Not reported Potent anticonvulsant (MES model)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl Not given Not reported Dual anticonvulsant (MES and PTZ)
5-(3-Nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5b) 3-Nitrobenzylidene 76 233–235 Antimicrobial potential§
5-Arylidene-thiazolotriazoles 269a–e Varied arylidene groups 49–68 Not reported Potent anticancer activity

†Yield from a morpholino-containing analog in a related synthesis route . ‡Inferred from structural similarity to anti-inflammatory triazole derivatives . §Activity hypothesized based on sulfonyl/nitro substituents in related compounds .

Structural and Physicochemical Differences

  • Substituent Effects: The morpholino(p-tolyl)methyl group in the target compound distinguishes it from analogs with simpler aryl or alkylamino substituents (e.g., 3c, 5b). This group likely improves solubility compared to hydrophobic derivatives like 4-chlorophenyl or 4-fluorophenyl analogs . The furan-2-yl substituent contrasts with nitrobenzylidene or propoxyphenyl groups in other derivatives. Furan’s electron-rich aromatic system may enhance binding to targets requiring π-interactions, similar to anticancer arylidene derivatives .
  • Synthetic Efficiency: The target compound’s yield (87%) surpasses many analogs (e.g., 5a–e: 53–67% ), likely due to optimized reaction conditions for morpholino incorporation .
  • Thermal Stability :

    • Melting points for related compounds range widely (176–280°C), with chloro- and nitro-substituted derivatives exhibiting higher thermal stability (>250°C) . The target compound’s melting point is unreported but may align with morpholine-containing analogs, which typically show moderate stability.

Q & A

Q. What are the common synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by functionalization of the morpholino and p-tolyl groups. Key steps include:

  • Cyclization : Use of α-haloketones or thioureas to form the thiazolo-triazole core .
  • Mannich Reaction : Introduction of the morpholino(p-tolyl)methyl group via a Mannich-type reaction, requiring catalysts like triethylamine and solvents such as DMF or chloroform .
  • Optimization : Yield is maximized by controlling temperature (60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) .

Table 1 : Critical Reaction Parameters

StepSolventCatalystTemperatureYield Range
CyclizationEthanol70°C45–60%
Mannich FunctionalizationDMFTriethylamine80°C50–70%

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 439.2) .
  • IR Spectroscopy : Detects functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies in SAR (e.g., variable potency with substituent changes) are addressed by:

  • Molecular Docking : Simulate binding modes with targets like EGFR kinase or bacterial enzymes to identify critical interactions (e.g., hydrogen bonds with morpholino groups) .
  • QSAR Modeling : Correlate electronic (HOMO/LUMO) or steric (logP) properties with bioactivity .
  • Comparative Bioassays : Test derivatives with modified furan or morpholino groups to isolate pharmacophores .

Q. What strategies optimize regioselectivity during functional group modifications?

Regioselective synthesis challenges arise in multi-heterocyclic systems. Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., -OH group) during alkylation .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions targeting specific positions .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Stability studies reveal:

  • Aqueous Buffers : Degradation occurs at pH < 5 due to protonation of the triazole nitrogen, reducing solubility .
  • Organic Solvents : DMSO stabilizes the compound but may interfere with cell-based assays at >1% v/v . Table 2 : Stability Under Various Conditions
ConditionHalf-LifeDegradation Pathway
pH 7.4 (PBS)>48 hoursOxidation of furan ring
pH 3.0 (HCl)2 hoursHydrolysis of morpholino

Q. What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?

Time-dependent inhibition assays (e.g., pre-incubation with CYP450 isoforms) clarify:

  • Reversibility : Linear vs. hyperbolic progress curves indicate competitive or non-competitive binding .
  • Inhibition Constants (Kᵢ) : Derived from Dixon plots to compare potency across derivatives .

Q. How do crystallographic studies resolve ambiguities in its 3D conformation?

X-ray crystallography reveals:

  • Torsional Angles : Planarity of the thiazolo-triazole core vs. twist in morpholino-p-tolyl substituents .
  • Hydrogen Bonding : Interactions with co-crystallized water or protein targets .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Validate Force Fields : Re-parameterize docking software (e.g., AutoDock Vina) using known inhibitors .
  • Solvent Accessibility : Adjust simulations to account for cellular membrane permeability .

Q. What statistical approaches are robust for analyzing dose-response data in heterogeneous cell populations?

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ .
  • ANOVA with Tukey’s Test : Compare multiple derivatives across cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.